Benazepril-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

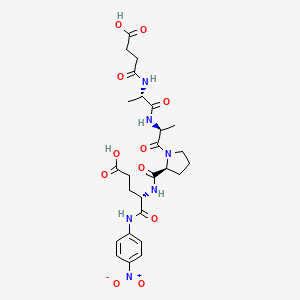

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or together with other medicines to treat high blood pressure (hypertension) . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, benazepril relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .

Synthesis Analysis

The synthesis of Benazepril involves several steps. One method involves a reaction of 3-bromo-2, 3,4 . Another method involves a novel and concise synthesis of the potent angiotensin-converting enzyme (ACE) inhibitor, benazepril hydrochloride in trifluoroethanol via an Ugi three-component reaction in shorter reaction times .

Molecular Structure Analysis

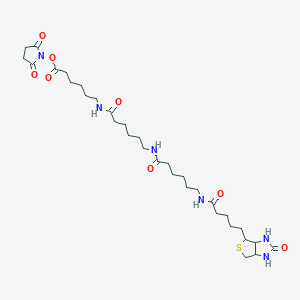

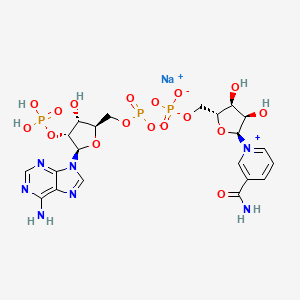

The molecular formula of Benazepril-d5 (hydrochloride) is C24H24D5ClN2O5 .

Chemical Reactions Analysis

Benazepril-d5 is intended for use as an internal standard for the quantification of benazepril . It is metabolized to benazeprilat by hepatic esterases .

Physical And Chemical Properties Analysis

Benazepril-d5 is slightly soluble in DMSO, Ethanol, and Methanol .

Aplicaciones Científicas De Investigación

Benazepril-d5 in Hypertension Research

Benazepril-d5 is commonly used in hypertension research due to its active form, benazeprilat, which inhibits the angiotensin-converting enzyme (ACE). Studies have evaluated its efficacy and tolerability in comparison to other antihypertensive agents like hydrochlorothiazide and placebo. It has been shown to effectively manage hypertension and is considered an alternative to other ACE inhibitors .

Benazepril-d5 in Heart Failure Research

In heart failure research, benazepril-d5 has been observed for its effects on cardiac structure and function, particularly in patients with chronic heart failure undergoing maintenance hemodialysis. It has been combined with other medications like digoxin and metoprolol tartrate to observe clinical effects on elderly patients with essential hypertension complicated with heart failure .

Benazepril-d5 in Kidney Disease Research

Benazepril-d5 has shown renoprotective properties in patients with severe chronic kidney disease. It has been associated with a significant reduction in proteinuria and a slower rate of decline in renal function. The angiotensin converting enzyme inhibitor (ACEI) benazepril, from which benazepril-d5 is derived, is known to slow the progression of chronic renal disease and have beneficial effects in patients with a combination of chronic renal disease and cardiovascular disease .

Safety And Hazards

Direcciones Futuras

Benazepril is used alone or in combination with other medications to treat high blood pressure in adults and children at least 6 years old . Lowering blood pressure may lower your risk of a stroke or heart attack . Future research may focus on optimizing the dosage and understanding the dose-dependent alterations in biomarkers of the classical and alternative renin-angiotensin-aldosterone system pathways .

Propiedades

IUPAC Name |

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1/i3D,4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-DPINEGQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benazepril-d5 | |

CAS RN |

1279200-03-1 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279200-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)